![molecular formula C24H24O2 B14277406 4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol CAS No. 141550-80-3](/img/structure/B14277406.png)
4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring, which is further connected to a cyclohexyl group substituted with phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Cyclohexyl Intermediate: The initial step involves the formation of a cyclohexyl intermediate through a Friedel-Crafts alkylation reaction. This reaction uses cyclohexanone and phenylmagnesium bromide (Grignard reagent) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Hydroxylation: The cyclohexyl intermediate is then subjected to hydroxylation using a suitable oxidizing agent like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce the hydroxyl group.
Coupling Reaction: The final step involves a coupling reaction between the hydroxylated cyclohexyl intermediate and phenol in the presence of a base such as sodium hydroxide (NaOH) to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of halogenated, nitrated, or sulfonated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), or sulfuric acid (H2SO4) under controlled temperature and pressure.
Major Products Formed
Oxidation: Quinones, hydroquinones.
Reduction: Alcohols, cyclohexanols.
Substitution: Halogenated phenols, nitrophenols, sulfonated phenols.
科学的研究の応用
4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, resins, and coatings.
作用機序
The mechanism of action of 4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the phenyl groups can engage in π-π interactions with aromatic residues in proteins, influencing their function. The compound may also affect signaling pathways by altering the activity of key regulatory proteins.
類似化合物との比較
Similar Compounds
Bisphenol A (BPA): 4,4’-Isopropylidenediphenol, commonly used in the production of polycarbonate plastics and epoxy resins.
Bisphenol S (BPS): 4,4’-Sulfonyldiphenol, used as an alternative to BPA in various applications.
Bisphenol F (BPF): 4,4’-Dihydroxydiphenylmethane, used in the production of epoxy resins and coatings.
Uniqueness
4-[1-(4-Hydroxyphenyl)-2-phenylcyclohexyl]phenol is unique due to its cyclohexyl core, which imparts distinct steric and electronic properties compared to other bisphenols. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for specialized applications.
特性
CAS番号 |
141550-80-3 |
|---|---|
分子式 |
C24H24O2 |
分子量 |
344.4 g/mol |
IUPAC名 |
4-[1-(4-hydroxyphenyl)-2-phenylcyclohexyl]phenol |
InChI |
InChI=1S/C24H24O2/c25-21-13-9-19(10-14-21)24(20-11-15-22(26)16-12-20)17-5-4-8-23(24)18-6-2-1-3-7-18/h1-3,6-7,9-16,23,25-26H,4-5,8,17H2 |
InChIキー |
XPFDJZRVTTUPOM-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)C2=CC=CC=C2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


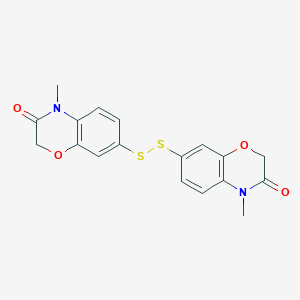

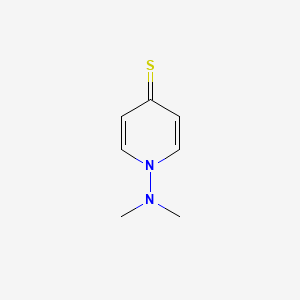
silane](/img/structure/B14277367.png)
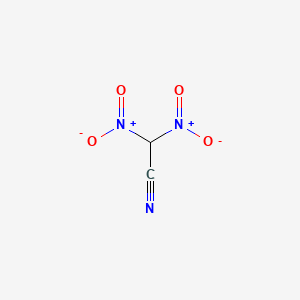

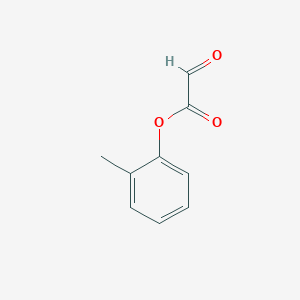
![1-[4-(4-Heptylcyclohexyl)phenyl]-2-methylcyclobutan-1-OL](/img/structure/B14277381.png)
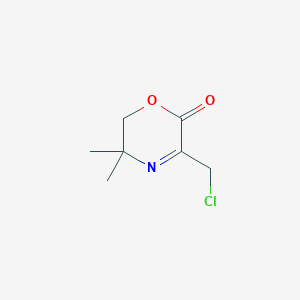

![1-[(R)-Methanesulfinyl]-2-methoxynaphthalene](/img/structure/B14277390.png)
![1-Chloro-3,3-dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14277397.png)


